5-HT2C Binding Affinity Compared to the Prototypical Agonist Lorcaserin
The compound demonstrates high binding affinity for the human 5-HT2C receptor with a Ki of 3.4 nM [1]. This affinity is within the range of the clinically validated, selective 5-HT2C agonist lorcaserin, which has a reported Ki of approximately 2.0 nM at the same receptor [2]. While not a direct selectivity measurement, the comparable affinity suggests a similar capacity for target engagement at the orthosteric site, a critical starting point for any 5-HT2C-focused research tool or drug discovery program.
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT2C receptor |
|---|---|
| Target Compound Data | Ki = 3.4 nM |
| Comparator Or Baseline | Lorcaserin (a clinically approved 5-HT2C agonist); Ki = ~2.0 nM |
| Quantified Difference | The target compound's Ki is 1.7-fold higher (less potent) than lorcaserin's. |
| Conditions | Radioligand binding assay (unknown origin) as curated by ChEMBL from PDSP assay data [1]. |
Why This Matters
This confirms the compound's high-potency engagement with the intended primary target, which is a fundamental criterion for selection over weaker-binding analogs identified in screening libraries.
- [1] BindingDB Database, Affinity Data for BDBM50097677: Ki=3.40 nM for 5-HT2C receptor. Curated by ChEMBL. View Source
- [2] Thomsen, W. J., Grottick, A. J., Menzaghi, F., et al. (2008). 'Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization.' Journal of Pharmacology and Experimental Therapeutics, 325(2), pp. 577-587. View Source
